molecular formula C14H20N2O2 B577879 benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate CAS No. 1207947-49-6

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B577879
CAS No.: 1207947-49-6
M. Wt: 248.326
InChI Key: MWKAMUJIXBCKIH-WCQYABFASA-N
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Description

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate typically involves the use of L-glutamic acid as a starting material. The process begins with the esterification of L-glutamic acid in the presence of an acidic reagent. This is followed by successive reactions with 2-haloacetate and an N-protecting agent under basic conditions to obtain an intermediate compound. This intermediate undergoes intramolecular condensation under the action of a strong base to form the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound often employs environmentally friendly methods to ensure sustainability. The use of green chemistry principles, such as minimizing waste and using non-toxic reagents, is emphasized in the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
  • Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

Uniqueness

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to similar compounds, it exhibits higher selectivity and potency in its interactions with molecular targets, making it a valuable compound in pharmaceutical research and development .

Properties

IUPAC Name

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKAMUJIXBCKIH-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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